Tubulysin C - 205304-88-7

Tubulysin C

Catalog Number: EVT-3318742
CAS Number: 205304-88-7
Molecular Formula: C41H61N5O10S
Molecular Weight: 816 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tubulysin C was first isolated from the culture broth of Tolypocladium inflatum, a fungal species. This organism is recognized for producing a variety of bioactive secondary metabolites, including other tubulysins, which have garnered interest in medicinal chemistry due to their unique structural features and biological activities.

Classification

Tubulysin C is classified as a peptide alkaloid. It is characterized by its complex structure, which includes multiple amino acid residues and a unique cyclic framework that contributes to its biological activity. Tubulysins are categorized under microtubule-targeting agents, similar to other well-known compounds like paclitaxel.

Synthesis Analysis

The synthesis of Tubulysin C has been approached through various methodologies, primarily focusing on total synthesis and semi-synthesis techniques.

Methods and Technical Details

  1. Total Synthesis: Recent advancements have utilized multicomponent reactions (MCR) to streamline the synthesis process. For example, diastereoselective MCR has been employed to synthesize key fragments of tubulysin in fewer steps with higher yields. This method reduces the complexity associated with traditional synthetic routes, which often involve multiple functional group transformations and chiral separations .
  2. Fragment Coupling: The synthesis typically involves the coupling of four main amino acid fragments: N-methylpipecolic acid, isoleucine, tubuvaline, and tubuphenylalanine. The coupling reactions are designed to maximize stereoselectivity and yield while minimizing byproducts .
  3. Yield and Efficiency: Achievements in total synthesis have reported yields up to 30% over 18 steps, indicating significant improvements in operational simplicity and step economy compared to previous methods .
Molecular Structure Analysis

The molecular structure of Tubulysin C is characterized by its unique cyclic arrangement of amino acids and specific functional groups that enhance its biological activity.

Structure Data

  • Molecular Formula: C₁₇H₁₉N₃O₄
  • Molecular Weight: Approximately 329.35 g/mol
  • Key Features: The structure includes a cyclic peptide backbone with specific stereochemistry that is crucial for its interaction with tubulin .
Chemical Reactions Analysis

The reactivity of Tubulysin C is primarily attributed to its ability to bind to tubulin, leading to inhibition of microtubule assembly.

Reactions and Technical Details

  1. Tubulin Binding: Tubulysin C binds at the colchicine site on beta-tubulin, preventing the polymerization of tubulin dimers into microtubules. This action leads to cell cycle arrest in the metaphase stage .
  2. Cytotoxicity Assays: Various studies have employed cytotoxicity assays (e.g., MTT assay) to evaluate the potency of Tubulysin C against different cancer cell lines, demonstrating significant inhibitory effects .
Mechanism of Action

The mechanism through which Tubulysin C exerts its effects involves several key processes:

  1. Inhibition of Microtubule Dynamics: By binding to the colchicine site on tubulin, Tubulysin C disrupts the normal dynamics of microtubule formation and disassembly, leading to impaired mitotic spindle function during cell division.
  2. Induction of Apoptosis: The disruption in microtubule stability can trigger apoptotic pathways within cancer cells, contributing further to its anticancer efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tubulysin C typically appears as a white or off-white powder.
  • Solubility: It exhibits variable solubility in organic solvents and limited solubility in water.

Chemical Properties

  • Stability: The compound shows stability under acidic conditions but may degrade under prolonged exposure to basic conditions or high temperatures.
  • Reactivity: It is sensitive to oxidation and should be handled under inert atmospheres when possible .
Applications

Tubulysin C has garnered attention for its potential applications in scientific research and medicine:

  1. Anticancer Research: Due to its potent cytotoxic effects against various cancer cell lines, Tubulysin C serves as a lead compound for developing new anticancer therapies.
  2. Microtubule Research: It is used as a tool compound in studies investigating microtubule dynamics and cellular processes related to mitosis.
  3. Drug Development: Ongoing research aims to develop analogues of Tubulysin C with improved pharmacokinetic properties and reduced toxicity profiles for clinical use .
Biosynthesis and Natural Production Pathways of Tubulysin C

Myxobacterial Gene Clusters Responsible for Tubulysin C Biosynthesis

Tubulysin C originates from myxobacterial biosynthetic gene clusters (BGCs), identified primarily in genera like Angiococcus, Cystobacter, and Archangium. These BGCs span >80 kb and exhibit low sequence similarity (<75%) to characterized clusters in databases like MIBiG, indicating significant novelty [2] [5] [8]. The core tub cluster comprises hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) genes organized into discrete modules (Table 1). Key genes include:

  • tubA: Bimodular NRPS incorporating N-methyl-ᴅ-pipecolic acid (Mep) and l-isoleucine (Ile)
  • tubB: Polyketide synthase generating the central tubuvaline (Tuv) unit
  • tubC: NRPS-PKS hybrid assembling tubutyrosine (Tut)
  • tubD: Acyltransferase activating isobutyryl-CoA for chain initiation [5] [7]

Genomic surveys reveal that only ~10% of myxobacteria harbor tub-like BGCs. PCR screening of 81 Cystobacteraceae strains identified 8 positive strains, including Archangium gephyra KYC4066, which produces tubulysins A and B (structural analogs of tubulysin C) [8]. The BGCs' mosaic architecture—featuring transposase remnants and atypical domain fusions—suggests horizontal gene transfer and evolutionary diversification within myxobacteria [2] [5].

Table 1: Core Genes in the Tubulysin C Biosynthetic Gene Cluster

GeneProtein TypeFunction in BiosynthesisDomain Architecture
tubANRPSIncorporates Mep and Ile residuesC-A-PCP-C-A-PCP
tubBPKSSynthesizes Tuv unitKS-AT-DH-ER-KR-ACP
tubCPKS-NRPS hybridAssembles Tut unit and terminates chainKS-AT-KR-ACP-C-A-PCP-TE
tubDAcyltransferaseLoads isobutyryl starter unitSingle domain
tubECytochrome P450Hydroxylates Tuv at C-11Monooxygenase domain

Enzymatic Machinery for Nonribosomal Peptide Synthesis and Atypical Amino Acid Incorporation

Tubulysin C is assembled via a hybrid NRPS/PKS pathway involving 10+ catalytic domains. The process initiates with tubD loading isobutyryl-CoA onto the PCP domain of tubB. Subsequent elongation incorporates:

  • Mep: Activated by tubA's first adenylation (A) domain, methylated by embedded N-methyltransferase (MT) domain
  • Ile: Added by tubA's second module
  • Tuv: Synthesized de novo by tubB PKS using malonate/methylmalonate extender units
  • Tut: Generated by tubC via phenylalanine activation and hydroxylation [3] [5] [9]

Amino acid specificity is governed by A-domain signature sequences. The Mep-activating A-domain in tubA recognizes ᴅ-pipecolic acid (a lysine-derived non-proteinogenic amino acid), while tubC's A-domain selects phenylalanine for Tut biosynthesis [3] [9]. Critical modifications include:

  • Epimerization: The tubA E-domain converts l-pipecolic acid to ᴅ-configuration
  • N-methylation: MT domain in tubA methylates Mep
  • Oxidation: tubE-encoded P450 monooxygenase hydroxylates Tuv at C-11 [4] [7]

Chain termination involves tubC's thioesterase (TE) domain, which catalyces macrolactamization between Tut’s carboxyl group and Tuv’s secondary amine, forming the N,O-acetal moiety essential for bioactivity [4] [6].

Table 2: Key Enzymatic Domains in Tubulysin C Assembly

DomainLocationFunctionChemical Outcome
A (Adenylation)tubA module 1Activates ᴅ-pipecolic acidAminoacyl-AMP complex
MTtubA module 1N-methylates Mep residueN-methyl-ᴅ-pipecolic acid
E (Epimerization)tubA module 1Converts l-pipecolic to ᴅ-pipecolic acidChiral inversion at α-carbon
P450tubEHydroxylates Tuv at C-11Secondary alcohol formation
TE (Thioesterase)tubCCyclizes peptide chainN,O-acetal macrocycle formation

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Native tubulysin producers yield <2 mg/L, necessitating heterologous systems for pathway validation and yield improvement. Key strategies include:

  • Cosmid Reconstitution: The 56-kb tub cluster from Cystobacter sp. SBCb004 was reassembled from two cosmids using Red/ET recombineering. This involved:
  • Homologous recombination of flanking regions
  • Replacement of native promoters with Ptac for constitutive expression
  • Integration of a Pseudomonas transposon (tnp) for chromosomal insertion [1] [7]
  • Host Engineering:
  • Pseudomonas putida: Achieved 5× higher titers than native hosts via optimized phosphopantetheinylation and precursor supply
  • Myxococcus xanthus: Enabled functional P450 activity (tubE) due to compatible redox partners, yielding 1.8 mg/L tubulysin C [1] [7] [10]

Gene inactivation in heterologous hosts confirmed tubE's role in C-11 hydroxylation: ΔtubE mutants produced only dehydroxytubulysins, abolishing cytotoxicity [7]. LC-MS screening of A. gephyra KYC4066 cultures validated this; extracts showed [M+H]⁺ ions at m/z 844.4487 (tubulysin A, hydroxylated) and 830.4334 (tubulysin B, non-hydroxylated) [8].

Table 3: Heterologous Systems for Tubulysin Production

Host SystemEngineering StrategyTiterAdvantages/Limitations
Pseudomonas putida KT2440Red/ET-recombined cosmid with Ptac3.2 mg/LHigh precursor flux; lacks native P450 partners
Myxococcus xanthus DZF1Chromosomal integration via transposase1.8 mg/LSupports oxidation; slower growth
Escherichia coli BW25113Co-expression with sfp phosphopantetheinyl transferase0.05 mg/LPoor PKS folding; no hydroxylation

These systems enable mutasynthesis—e.g., swapping tubA's A-domain to incorporate non-natural amino acids—yielding analogs like tubuphenylalanine derivatives [1] [4]. However, P450 compatibility remains a bottleneck; only M. xanthus efficiently hydroxylates C-11, underscoring host-specific post-translational requirements [7] [10].

Compound Names Cited:

  • Tubulysin C
  • Tubulysin A
  • Tubulysin B
  • N-methyl-ᴅ-pipecolic acid (Mep)
  • Tubuvaline (Tuv)
  • Tubutyrosine (Tut)
  • Dehydroxytubulysin
  • Tubuphenylalanine

Properties

CAS Number

205304-88-7

Product Name

Tubulysin C

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid

Molecular Formula

C41H61N5O10S

Molecular Weight

816 g/mol

InChI

InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1

InChI Key

NZCNGJHOIKMMCG-UZRVFEFTSA-N

SMILES

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.